spectroscopic analysis (NMR, IR, Mass Spec) of 1-(2-(Thiophen-2-YL)ethyl)hydrazine
spectroscopic analysis (NMR, IR, Mass Spec) of 1-(2-(Thiophen-2-YL)ethyl)hydrazine
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-(Thiophen-2-yl)ethyl)hydrazine
Introduction
1-(2-(Thiophen-2-yl)ethyl)hydrazine is a heterocyclic compound featuring a thiophene ring linked via an ethyl bridge to a hydrazine moiety. This structure presents a unique combination of an aromatic system and a highly reactive functional group, making it a molecule of interest in medicinal chemistry and materials science. Its potential as a building block in the synthesis of more complex molecules necessitates a thorough and unambiguous structural characterization. This guide provides a detailed analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound.
As direct experimental spectra for this specific molecule are not widely published, this whitepaper synthesizes data from analogous structures and foundational spectroscopic principles to present a predictive but robust characterization. The methodologies and interpretations described herein are designed to serve as a practical reference for researchers engaged in the synthesis and analysis of related compounds.
Molecular Structure and Key Features
A clear understanding of the molecular framework is fundamental to interpreting its spectroscopic output. The molecule consists of three distinct components: the 2-substituted thiophene ring, the ethyl linker, and the terminal hydrazine group. Each component contributes characteristic signals in the various spectra.
Molecular Formula: C₆H₁₀N₂S[1]
Molecular Weight: 142.22 g/mol [1]
Caption: Molecular structure of 1-(2-(Thiophen-2-yl)ethyl)hydrazine.
¹H NMR Spectroscopy Analysis
Proton NMR is paramount for mapping the hydrogen framework of a molecule. For 1-(2-(thiophen-2-yl)ethyl)hydrazine, the spectrum can be logically divided into three regions corresponding to the thiophene, ethyl, and hydrazine protons.
Experimental Protocol Considerations: The analysis should be conducted in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for compounds with exchangeable protons (like those in the hydrazine group) as it can slow down the exchange rate and lead to sharper signals for the N-H protons.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| ~ 7.25 | dd | 1H | H-5 (Thiophene) | The proton at position 5 is coupled to both H-4 and H-3, resulting in a doublet of doublets. It is typically the most downfield of the thiophene protons. |
| ~ 6.95 | dd | 1H | H-3 (Thiophene) | Coupled to both H-4 and H-5, this proton appears as a doublet of doublets, generally upfield from H-5. |
| ~ 6.85 | t | 1H | H-4 (Thiophene) | Coupled to both H-3 and H-5, appearing as a triplet or pseudo-triplet. Thiophene proton shifts are well-established in the literature.[2] |
| ~ 4.5-5.5 | br s | 3H | -NHNH₂ | These protons are exchangeable, resulting in broad signals. The exact shift is highly dependent on solvent, concentration, and temperature. The -NH and -NH₂ may appear as one or two distinct broad signals.[3] |
| ~ 3.05 | t | 2H | Thiophene-CH₂ - | This methylene group is adjacent to the electron-withdrawing thiophene ring, causing a downfield shift. It will appear as a triplet due to coupling with the adjacent CH₂ group. |
| ~ 2.85 | t | 2H | -CH₂ -NHNH₂ | This methylene group is adjacent to the nitrogen of the hydrazine, resulting in a slightly more shielded (upfield) position compared to the other methylene. It will also appear as a triplet. |
¹³C NMR Spectroscopy Analysis
Carbon NMR provides essential information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show six distinct signals, four for the aromatic thiophene ring and two for the aliphatic ethyl chain.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| ~ 143.5 | C-2 (Thiophene) | This is a quaternary carbon, bonded to the ethyl substituent. Its signal is typically the most downfield of the thiophene carbons and will have a lower intensity. |
| ~ 127.0 | C-5 (Thiophene) | Aromatic CH carbon. Typical chemical shifts for thiophene ring carbons fall within the 120-130 ppm range.[4] |
| ~ 125.0 | C-3 (Thiophene) | Aromatic CH carbon. |
| ~ 123.5 | C-4 (Thiophene) | Aromatic CH carbon. |
| ~ 52.5 | -CH₂ -NHNH₂ | This carbon is directly attached to the electronegative nitrogen atom, causing a significant downfield shift into the 50-60 ppm range. |
| ~ 30.0 | Thiophene-CH₂ - | This aliphatic carbon is less deshielded than the one attached to nitrogen and is expected to appear in the typical range for such structures. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: The sample can be analyzed as a KBr pellet or a thin film. The key is to ensure the sample is free of water to avoid interference from broad O-H signals in the N-H stretching region.
Predicted Characteristic IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Insights |
| 3350 - 3250 | N-H Stretch | Hydrazine (-NHNH₂) | Expect two distinct bands for the asymmetric and symmetric stretching of the primary amine (-NH₂) and a third for the secondary amine (-NH-), which may overlap. |
| 3120 - 3080 | C-H Stretch | Aromatic (Thiophene) | The C-H bonds on the aromatic ring vibrate at a higher frequency than aliphatic C-H bonds.[5] |
| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-CH₂-) | Bands corresponding to the asymmetric and symmetric stretching of the methylene groups.[6] |
| ~ 1610 | N-H Bend | Hydrazine (-NH₂) | The scissoring vibration of the primary amine group is characteristic and appears in this region. |
| 1550 - 1450 | C=C Stretch | Aromatic (Thiophene) | These absorptions are due to the stretching vibrations within the thiophene ring. |
| ~ 850 - 700 | C-H Bend | Aromatic (Thiophene) | Out-of-plane bending vibrations for the 2-substituted thiophene ring provide strong evidence for this substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Methodology: Electron Ionization (EI) is a common technique for this type of analysis. The resulting mass spectrum will show the molecular ion peak and several fragment ions that reveal the molecule's structure.
Predicted Fragmentation Pathway:
The molecular ion (M⁺˙) is expected at m/z = 142 . The fragmentation is predicted to be dominated by the cleavage of bonds that lead to stable fragments, particularly the resonance-stabilized thiophen-2-ylmethyl cation.
Caption: Predicted major fragmentation pathway for 1-(2-(thiophen-2-yl)ethyl)hydrazine under EI-MS.
Interpretation of Key Fragments:
-
m/z = 142 (Molecular Ion): This peak confirms the molecular weight of the compound.
-
m/z = 97 (Base Peak): This fragment is the thiophen-2-ylmethyl cation ([C₄H₃S-CH₂]⁺). Its high stability is due to resonance delocalization, making it the most abundant ion (the base peak). This is a hallmark fragment for compounds containing a thiophene-CH₂- moiety and has been observed in similar structures.[6]
-
m/z = 111: This corresponds to the loss of the hydrazine radical (•NHNH₂) from the molecular ion.
-
m/z = 126: This fragment results from the loss of the terminal amino radical (•NH₂).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 1-(2-(thiophen-2-yl)ethyl)hydrazine. By integrating predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and self-validating picture of the molecule emerges. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns are based on established principles and data from closely related structures, offering a high degree of confidence. This guide serves as an essential tool for researchers, enabling the accurate and efficient characterization of this and similar heterocyclic compounds in drug development and materials science applications.
References
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- (Author not listed). (n.d.). Reactions of Substituted Carbohydrazides with Electron-poor Olefins.
- (Author not listed). (n.d.). ¹³C NMR of (Z)-2-(phenylamino)-N'-(thiophen-2-ylmethylene) acetohydrazide.
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- GuideChem. (n.d.). 1-thiophen-2-ylethylhydrazine 1016752-26-3 wiki.
- Fun, H. K., Jansrisewangwong, P., & Chantrapromma, S. (2011). (E)-1-(2,4-Dinitro-phen-yl)-2-[1-(thio-phen-2-yl)ethyl-idene]hydrazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1034-5.
- PubChem. (n.d.). 1,2-Bis(1-(thiophen-2-yl)ethylidene)hydrazine.
- (Author not listed). (2024, October 07). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report.
- (Author not listed). (2022, April 30). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX.
- Song, L., Gao, D., Li, S., Wang, Y., Liu, H., & Jiang, Y. (2017). Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. Journal of Chromatography B, 1063, 189-195.
- PubChemLite. (n.d.). 1,2-bis(1-(thiophen-2-yl)ethylidene)hydrazine.
- (Author not listed). (n.d.). ¹³C NMR Chemical Shift Table.
- (Author not listed). (2017, April 21). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. ResearchGate.
- (Author not listed). (n.d.). Figure A1: ¹H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt.... ResearchGate.
- Jagu, P., Kumar, M. A. K., & Navaneeswari, R. (2014). GENERIC APPROACH FOR LOW LEVEL DETERMINATION OF 2-HYDROXY ETHYL HYDRAZINE IN PHARMACEUTICAL INGREDIENTS BY GC-MS USING CHEMICAL DERIVATIZATION. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 3(10), 864-876.
- National Institute of Standards and Technology. (n.d.). Thiophene. NIST WebBook.
